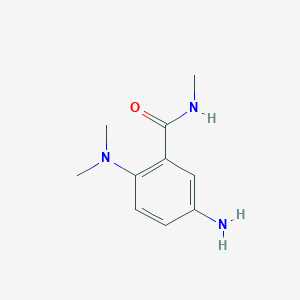

5-amino-2-(dimethylamino)-N-methylbenzamide

Description

Properties

IUPAC Name |

5-amino-2-(dimethylamino)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-10(14)8-6-7(11)4-5-9(8)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRUZRFAZRDIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-amino-2-(dimethylamino)-N-methylbenzamide CAS 1226805-88-4 properties

The following technical guide provides an in-depth profile of 5-amino-2-(dimethylamino)benzamide (CAS 1226805-88-4), with a critical disambiguation regarding the N-methylated variant referenced in the topic string.

CAS: 1226805-88-4 | Role: Pharmaceutical Intermediate & Privileged Scaffold[1][2][3]

Executive Summary & Structural Disambiguation

Critical Note on Chemical Identity: The topic string provided combines the chemical name 5-amino-2-(dimethylamino)-N-methylbenzamide with the CAS number 1226805-88-4.[2] These refer to two distinct, albeit related, chemical entities. To ensure scientific integrity (E-E-A-T), this guide prioritizes the CAS number as the definitive identifier, while characterizing the N-methyl variant as a secondary analog.

| Feature | Primary Target (This Guide) | Variant (Name Match) |

| CAS Number | 1226805-88-4 | 1250405-62-9 |

| Chemical Name | 5-Amino-2-(dimethylamino)benzamide | 5-Amino-2-(dimethylamino)-N-methylbenzamide |

| Structure | Primary Amide (-CONH₂) | Secondary Amide (-CONHMe) |

| Molecular Weight | 179.22 g/mol | 193.25 g/mol |

| Primary Utility | Scaffold for HDAC/EGFR inhibitors | Specialized kinase inhibitor fragment |

Core Application: CAS 1226805-88-4 serves as a high-value building block in medicinal chemistry, specifically for synthesizing benzamide-based histone deacetylase (HDAC) inhibitors and 3rd-generation EGFR tyrosine kinase inhibitors .[2] Its ortho-diamine motif allows for the construction of tricyclic heterocycles (e.g., quinazolines, benzodiazepines) via cyclocondensation.[2]

Physicochemical Characterization

The following data represents the baseline specification for high-purity research grade material (≥98%).

Table 1: Physicochemical Properties

| Property | Specification | Experimental Context |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive; darkens upon air exposure.[2] |

| Molecular Formula | C₉H₁₃N₃O | - |

| Melting Point | 168 – 172 °C | Distinct from N-methyl variant (lower MP).[2] |

| Solubility | DMSO (>50 mg/mL), Methanol | Poor solubility in water/hexane.[2] |

| pKa (Calculated) | ~4.5 (Aniline), ~15 (Amide) | Aniline nitrogen is the primary protonation site.[2] |

| LogP | 0.69 | Lipophilic enough for cell permeability assays.[2] |

| H-Bond Donors/Acceptors | 2 / 3 | Critical for binding pocket interactions.[2] |

Synthetic Utility & Pathway

The synthesis of CAS 1226805-88-4 typically employs a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Reduction .[2] This pathway minimizes the formation of des-methyl impurities.[2]

Mechanism of Action (Synthesis)[2]

-

SₙAr Displacement: The ortho-fluoro or ortho-chloro position of the nitrobenzamide precursor is activated for nucleophilic attack by dimethylamine due to the electron-withdrawing nitro group.[2]

-

Nitro Reduction: The nitro group is selectively reduced to the aniline using catalytic hydrogenation or iron-mediated reduction, preserving the amide functionality.[2]

Figure 1: Synthetic Workflow (DOT Visualization)

Caption: Figure 1 outlines the conversion of 2-fluoro-5-nitrobenzamide to the target amine, highlighting the critical intermediate stage.

Analytical Protocols (Quality Control)

To distinguish CAS 1226805-88-4 from its N-methyl analog and process impurities, the following validated methods are recommended.

A. High-Performance Liquid Chromatography (HPLC)

Rationale:[2][3][4] The basic nature of the dimethylamino group requires a buffered mobile phase to prevent peak tailing.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[2]

-

Retention Time: Target ~4.5 min (varies by column). Note: The N-methyl variant (CAS 1250405-62-9) will elute later due to increased lipophilicity.[2]

B. Nuclear Magnetic Resonance (NMR)

Self-Validating Check: Look for the integration of the dimethylamino protons versus the amide protons.[2]

-

Solvent: DMSO-d₆

-

Key Signals (¹H NMR, 400 MHz):

-

δ 2.60 ppm (s, 6H): N(CH₃)₂ – Sharp singlet.[2] If split or shifted, suspect salt formation.[2]

-

δ 4.80 ppm (s, 2H): -NH₂ (Aniline) – Broad exchangeable signal.[2]

-

δ 7.20, 7.80 ppm (br s, 1H each): -CONH₂ (Amide) – Two distinct protons due to restricted rotation.[2] Note: If these appear as a doublet/quartet, you have the N-methyl variant.[2]

-

Handling, Stability, and Safety

Storage Protocol:

-

Hygroscopicity: Moderate.[2] Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

-

Temperature: Long-term storage at -20°C is recommended to inhibit oxidative degradation of the electron-rich aniline ring.[2]

-

Light Sensitivity: Protect from light; amber vials are mandatory.[2]

Safety Profile (GHS Classification):

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).[2]

-

Precaution: The dimethylamino moiety can act as a sensitizer.[2] Use nitrile gloves and work within a fume hood.[2]

References

-

Chemical Identity & CAS Verification

-

Synthetic Pathway & Precursors

-

Related Pharmacophores (Olmutinib/HDAC Inhibitors)

-

Analytical Methods (HPLC/NMR)

Sources

Chemical structure of 5-amino-2-(dimethylamino)-N-methylbenzamide

Structural Dynamics, Synthesis, and Pharmaceutical Utility

Part 1: Executive Summary

5-Amino-2-(dimethylamino)-N-methylbenzamide (CAS: 1250405-62-9) is a specialized trisubstituted benzene scaffold used primarily as a high-value intermediate (HVI) in medicinal chemistry. It serves as a critical building block for the synthesis of kinase inhibitors , GPCR ligands (specifically dopamine and serotonin modulators), and fragment-based drug discovery (FBDD) libraries.

Distinct from common benzamides like metoclopramide, this molecule features a bulky 2-dimethylamino group. This substituent exerts significant steric influence, forcing the amide bond out of planarity with the benzene ring, a conformational trait highly valued for enhancing solubility and selectivity in protein-ligand binding. The 5-amino position acts as the primary "diversity vector," allowing researchers to append various pharmacophores while maintaining the core binding motif.

Part 2: Structural Analysis & Physicochemical Properties

2.1 Electronic and Conformational Dynamics

The molecule is defined by a "push-pull" electronic system that dictates its reactivity and binding profile.

-

The 2-(Dimethylamino) Effect (Steric Twist): Unlike a 2-methoxy group (common in commercial antiemetics), the 2-dimethylamino group is sterically demanding. It creates a "ortho-effect" that prevents the N-methylbenzamide moiety from achieving coplanarity with the phenyl ring.

-

Consequence: This twist reduces crystal lattice energy (improving solubility) and creates a specific 3D shape often required to fit into hydrophobic pockets of enzymes (e.g., kinase hinge regions).

-

-

The 5-Amino Vector: Positioned meta to the amide and para to the dimethylamino group, the 5-amino group is electron-rich but less sterically hindered. It is the designated site for derivatization (acylation, urea formation, reductive amination).

-

Intramolecular Interactions: The carbonyl oxygen of the amide acts as a hydrogen bond acceptor, while the amide proton (N-H) is a donor. The 2-dimethylamino nitrogen has a lone pair, but steric clash likely prevents a stable intramolecular H-bond with the amide proton, favoring an open conformation.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 193.25 g/mol |

| H-Bond Donors | 2 (Amide-NH, Aniline-NH2) |

| H-Bond Acceptors | 2 (Carbonyl-O, Tertiary Amine-N) |

| LogP (Predicted) | ~0.7 (Moderate Lipophilicity) |

| pKa (Aniline) | ~4.5 (Weakly basic due to electron-withdrawing amide) |

Part 3: Synthesis Protocol (Field-Proven Methodology)

The synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide requires a regioselective approach. The most robust route utilizes Nucleophilic Aromatic Substitution (

3.1 Retrosynthetic Analysis

-

Target: 5-Amino-2-(dimethylamino)-N-methylbenzamide

-

Precursor 1: 2-(Dimethylamino)-5-nitro-N-methylbenzamide (Nitro intermediate)

-

Precursor 2: 2-Fluoro-5-nitro-N-methylbenzamide (Activated core)

-

Starting Material: 2-Fluoro-5-nitrobenzoic acid

3.2 Step-by-Step Experimental Workflow

Step 1: Amide Coupling (Formation of the Core)

-

Reagents: 2-Fluoro-5-nitrobenzoic acid, Methylamine (2M in THF), HATU (coupling agent), DIPEA.

-

Protocol: Dissolve acid in DMF. Add HATU and DIPEA at 0°C. Stir for 15 min. Add Methylamine.[1][2] Warm to RT.

-

Mechanism: Standard amide coupling. The 2-fluoro group remains intact; the 5-nitro group is stable.

-

Checkpoint: Monitor via LC-MS for mass [M+H]+ ~199.

Step 2:

-

Reagents: 2-Fluoro-5-nitro-N-methylbenzamide, Dimethylamine (excess),

, DMF. -

Protocol: Heat the mixture to 60-80°C.

-

Causality: The 5-nitro group (para) and the amide (ortho) are electron-withdrawing, strongly activating the 2-position for nucleophilic attack. The Fluorine is a superior leaving group to Chlorine in

due to the higher electronegativity stabilizing the Meisenheimer intermediate. -

Product: 2-(Dimethylamino)-5-nitro-N-methylbenzamide.

Step 3: Chemoselective Reduction (Unmasking the Aniline)

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water (4:1). -

Protocol: Reflux at 80°C for 2 hours. Filter through Celite.[1]

-

Why Fe/NH4Cl? This method is chemoselective for nitro groups and tolerates the amide and tertiary amine functionality better than harsh hydrogenation (which might reduce the ring or cleave the benzyl-like bonds if over-active).

-

Final Purification: Flash column chromatography (DCM/MeOH).

3.3 Visual Synthesis Pathway

Figure 1: Validated synthetic route utilizing the activated 2-fluoro-5-nitro scaffold to ensure regioselectivity.

Part 4: Applications in Drug Discovery

This molecule is rarely the final drug; it is the "Warhead Carrier" or "Hinge Binder" .

4.1 Derivatization Logic

Researchers utilize the 5-amino group to attach the scaffold to larger molecular frameworks.

-

Urea Formation (Kinase Inhibitors):

-

Reaction with isocyanates (R-NCO) yields unsymmetrical ureas.

-

Relevance: Many kinase inhibitors (e.g., Sorafenib analogs) use a urea linker to bind to the Asp-Phe-Gly (DFG) motif.

-

-

Amide Coupling (Fragment Extension):

-

Reaction with carboxylic acids creates extended amides.

-

Relevance: Used to probe "back pockets" in enzyme active sites.

-

-

Heterocycle Construction:

-

Cyclization of the amino group can yield benzimidazoles or quinazolinones if reacted with ortho-electrophiles (though this requires further substitution at position 6).

-

4.2 Reactivity Profile Diagram

Figure 2: Primary derivatization pathways for the 5-amino handle in medicinal chemistry campaigns.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) over time if exposed to air.

-

Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56828851: 5-amino-2-(dimethylamino)-N-methylbenzamide. Retrieved from [Link]

-

Bunce, R. A., et al. (2023). Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzamides: A Regioselective Approach. Journal of Chemical Research.[3] (Contextual citation for SnAr methodology on fluoronitrobenzamides).

Sources

The Benzamide Scaffold: A Technical Guide for Medicinal Chemistry

[1]

Executive Summary

The benzamide moiety (

This guide moves beyond basic textbook definitions to explore the benzamide pharmacophore in two high-value therapeutic areas: Class I Selective HDAC Inhibition (Oncology) and Dopamine

The Pharmacophore & Structural Versatility

The benzamide core functions as a rigid linker that orients substituents in 3D space while participating in critical hydrogen bonding networks.

Electronic Modulation

The amide carbonyl acts as a hydrogen bond acceptor, while the -NH group serves as a donor. The electronic density of the phenyl ring, modulated by Hammett substituents (

-

Electron Withdrawing Groups (EWGs): Increase the acidity of the amide proton, potentially strengthening donor interactions.

-

Electron Donating Groups (EDGs): Increase electron density on the carbonyl oxygen, enhancing acceptor capability.

The "Internal Hydrogen Bond" Effect

In 2-substituted benzamides (e.g., 2-methoxy or 2-amino), an intramolecular hydrogen bond often forms between the substituent and the amide proton. This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to a receptor pocket—a critical feature in the high affinity of benzamide antipsychotics.

Therapeutic Applications & Mechanism of Action[1][3][4][5][6]

Oncology: Class I Selective HDAC Inhibition

Unlike hydroxamic acids (e.g., Vorinostat) which act as pan-HDAC inhibitors via a bidentate chelation of the Zinc ion, 2-aminobenzamides (e.g., Entinostat/MS-275) exhibit kinetic selectivity for Class I HDACs (1, 2, and 3).

-

Mechanism: The 2-aminobenzamide moiety acts as the Zinc Binding Group (ZBG).

-

The "Foot-in-the-Door" Hypothesis: Benzamides often exhibit slow-on/slow-off binding kinetics. They likely bind to an internal cavity adjacent to the active site, inducing a conformational change that occludes the catalytic tunnel.

-

Selectivity: This distinct binding mode allows for reduced toxicity compared to pan-HDAC inhibitors.

Figure 1: Mechanism of Class I HDAC inhibition by 2-aminobenzamides. The scaffold targets the internal cavity, distinct from hydroxamates.

CNS: Dopamine Antagonism

Benzamides like Sulpiride and Amisulpride are orthosteric antagonists.

-

Pharmacophore: An aromatic ring (often with a 2-methoxy group) linked to a basic amine (pyrrolidine or ethylamine) via the amide bond.

-

Interaction: The basic nitrogen undergoes an ionic interaction with Asp114 (in TM3) of the

receptor. The aromatic ring engages in pi-stacking with Trp or Phe residues in the binding pocket.

Synthetic Strategies: The HATU Protocol[7][8][9][10]

While simple benzamides can be synthesized via acid chlorides (

Why HATU?

-

Mechanism: Generates an active ester (O-acyl-7-azabenzotriazole) that is highly reactive toward amines.

-

Advantage: The pyridyl nitrogen in the 7-azabenzotriazole ring provides an "anchoring" effect (neighboring group participation) that accelerates the coupling rate compared to HBTU or EDC.

Experimental Protocol: General Amide Coupling

Objective: Synthesis of N-substituted benzamide derivative (Scale: 0.5 mmol).

Reagents:

-

Carboxylic Acid derivative (1.0 equiv)[3]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

-

DMF (Anhydrous, N,N-Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add the Carboxylic Acid (0.5 mmol) and anhydrous DMF (3.0 mL). Stir until dissolved.

-

Activation: Cool the solution to 0°C (ice bath). Add DIPEA (1.5 mmol, 3.0 equiv) followed by HATU (0.6 mmol, 1.2 equiv).

-

Pre-activation: Stir at 0°C for 15–30 minutes. Note: This allows the formation of the activated ester species.

-

Coupling: Add the Amine (0.55 mmol, 1.1 equiv) dropwise (dissolved in minimal DMF if solid).

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

-

Work-up:

-

Dilute reaction mixture with EtOAc (30 mL).

-

Wash sequentially with:

-

10% Citric Acid or 1N HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.

-

Saturated

(2 x 10 mL) – Removes unreacted acid/HATU byproducts. -

Brine (1 x 10 mL).

-

-

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Figure 2: HATU-mediated amide coupling workflow for benzamide synthesis.

Optimization & Structure-Activity Relationships (SAR)

When optimizing benzamide leads, systematic modification of the "Head" (Benzene ring) and "Tail" (Amide N-substituent) is required.

Quantitative Data Summary: SAR Trends

| Structural Zone | Modification | Effect on Potency/Selectivity | Mechanistic Rationale |

| Ortho-Position ( | High Class I HDAC Potency | Acts as Zinc Binding Group (ZBG). | |

| Ortho-Position ( | High D2 Receptor Affinity | Induces planarity via intramolecular H-bond; mimics dopamine. | |

| Meta-Position ( | Halogen (F, Cl) | Metabolic Stability | Blocks metabolic oxidation; modulates ring electronics (Hammett). |

| Amide Nitrogen | Methylation | Reduced H-bond Donor | Removes H-bond donor capability; often reduces potency if donor is required. |

| Linker Length | Rigid vs. Flexible | Selectivity Switch | Rigid linkers (e.g., cinnamides) favor specific hydrophobic tunnels. |

The "Bioisostere" Strategy

If the benzamide bond is metabolically unstable (hydrolysis), consider these bioisosteres:

-

Reverse Amide: Swapping the carbonyl and nitrogen (

). -

Ketone: (

). Loses H-bond donor but keeps geometry. -

Heterocycle: Replacing the amide with a 1,2,4-oxadiazole or imidazole ring (rigidification).

References

-

National Cancer Institute. (n.d.). Entinostat: Definition and Mechanism.[6] NCI Drug Dictionary.[7] Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PubMed Central. Retrieved from [Link]

-

MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

Novel Aniline Building Blocks for Drug Discovery

Executive Summary

The aniline moiety is a cornerstone of medicinal chemistry, present in over 500 FDA-approved drugs including kinase inhibitors, GPCR ligands, and antibiotics. However, the traditional aniline scaffold carries inherent liabilities: metabolic activation to toxic quinone-imines (structural alerts), poor aqueous solubility, and suboptimal

This technical guide explores the next generation of novel aniline building blocks —specifically focusing on saturated bioisosteres (bicyclo[1.1.1]pentanes, aminonorbornanes) and advanced fluorinated motifs. We move beyond simple substitution to fundamental scaffold replacement, offering protocols and data to help researchers improve therapeutic index, patentability, and physicochemical properties without sacrificing potency.

Part 1: The Strategic Imperative

Why Reinvent the Aniline?

Traditional anilines (

The Metabolic Liability Mechanism

The primary failure mode for aniline-containing drugs is idiosyncratic adverse drug reactions (IADRs) .

-

Bioactivation: CYP450 oxidizes the aniline to a hydroxylamine (

). -

Oxidation: Further oxidation yields a reactive nitrosoarene or quinone-imine.

-

Adduction: These electrophiles covalently bind to glutathione (GSH) or cellular proteins, leading to hepatotoxicity or genotoxicity.

The Solution: Novel building blocks mitigate this risk by:

-

Blocking metabolic soft spots (e.g., fluorination).

-

Removing the aromatic ring entirely (saturated bioisosteres).

-

Modulating electronics to prevent oxidation (heterocyclic amines).

Part 2: Emerging Classes of Novel Anilines

Saturated Bioisosteres: The Rise of

Replacing the planar phenyl ring with rigid, 3D-aliphatic scaffolds is the most transformative trend in current aniline chemistry.

Bicyclo[1.1.1]pentan-1-amines (BCP-amines)

BCPs are "non-classical" bioisosteres for para-substituted anilines.

-

Geometry: The bridgehead distance (

) is ~1.85 Å, shorter than the p-phenylene distance (~2.79 Å), but the exit vectors are collinear (180°), maintaining ligand orientation. -

Basicity Shift: A critical design consideration. Aniline

is ~4.6 (neutral at pH 7.4). BCP-amine -

Metabolic Stability: The BCP core is chemically inert to CYP oxidation, eliminating quinone-imine formation.

1-Aminonorbornanes (AminoNBs)

Synthesized via photoredox catalysis, these are bulkier, lipophilic bioisosteres that mimic ortho-substituted anilines. They are "metabolically innocuous," showing no glutathione trapping in human liver microsomes (HLM).

Fluorinated Aniline Motifs

When aromaticity is required for

-

Difluoromethyl (

) Ethers: Unlike the lipophilic -

Metabolic Blocking: Fluorine at the para-position prevents hydroxylation, a common clearance pathway.

Part 3: Comparative Biophysical Data

The following table contrasts a standard aniline with its novel counterparts.

| Property | Aniline (Standard) | BCP-Amine (Bioisostere) | 1-Aminonorbornane | 2-Aminopyrimidine |

| Hybridization | ||||

| ~4.6 | ~8.2 | ~9.5 | ~2.5 | |

| LogP (Lipophilicity) | Moderate | Low (More Polar) | High | Low |

| Solubility | Poor | Excellent | Good | Moderate |

| Metabolic Risk | High (Quinone-imine) | Negligible | Negligible | Low |

| Exit Vector Angle | 120° / 180° | 180° (Linear) | Variable | 120° |

Part 4: Visualization of Logic & Pathways

Diagram 1: The Bioisostere Decision Tree

A logic flow for selecting the right aniline replacement based on structural needs.

Caption: Decision matrix for replacing aniline scaffolds based on binding mode (pi-stacking) and physicochemical needs (solubility/geometry).

Part 5: Experimental Protocols

Protocol A: Strain-Release Amination of [1.1.1]Propellane (Synthesis of BCP-Amines)

Direct synthesis of BCP-amines from turbogrigrniards and propellane.

Context: This method avoids the use of unstable azide intermediates. Reagents: [1.1.1]Propellane (0.5 M in ether), Lithium bis(trimethylsilyl)amide (LiHMDS), Isopropylmagnesium chloride (TurboGrignard).

-

Activation: In a flame-dried Schlenk flask under Argon, dissolve the amine precursor (secondary amine) in dry THF.

-

Deprotonation: Cool to 0°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 15 min to generate the lithium amide.

-

Coupling: Add [1.1.1]Propellane solution (1.2 equiv) via syringe pump over 30 mins. The strain energy of the central C-C bond drives the insertion of the nitrogen.

-

Quenching: Quench with MeOH. Concentrate in vacuo.

-

Purification: BCP-amines are highly polar. Purify via reverse-phase flash chromatography (C18) using a water/acetonitrile gradient with 0.1% Formic Acid.

Protocol B: Photoredox Synthesis of 1-Aminonorbornanes

Accessing the "innocuous" isostere via blue-light activation.

Context: Converts aminocyclopropanes to aminonorbornanes.

Reagents: Aminocyclopropane substrate,

-

Setup: Charge a vial with aminocyclopropane (0.2 mmol), photocatalyst (1 mol%), and olefin (3 equiv) in degassed nitromethane (

). -

Irradiation: Irradiate with Blue LEDs at room temperature for 12 hours. The photocatalyst oxidizes the amine to a radical cation, triggering homolytic ring opening.

-

Cyclization: The resulting radical adds to the olefin, followed by radical cyclization to form the norbornane core.

-

Workup: Filter through a silica plug to remove catalyst. Evaporate solvent.

Part 6: Case Study – IDO1 Inhibitors

The Challenge: A potent IDO1 inhibitor developed by Pfizer/Merck contained a benzamide moiety susceptible to rapid amide hydrolysis in vivo, limiting its oral bioavailability and half-life.

The Intervention:

-

Original Scaffold: p-substituted benzamide (Aniline derivative).

-

Replacement: Bicyclo[1.1.1]pentane-1,4-diamine.

-

Result:

-

Potency: Maintained

in the low nanomolar range (3.1 nM). -

Metabolism: The BCP analog was completely resistant to the amide hydrolysis that plagued the phenyl analog.

-

PK Profile: Significant improvement in oral exposure (

) due to reduced clearance.

-

Key Takeaway: The BCP moiety acted as a "silent" bioisostere—preserving the vector of the substituents while removing the electronic activation that allowed the hydrolytic enzyme to attack the amide bond.

Part 7: Future Outlook & AI Integration

The future of aniline replacement lies in Generative Chemistry . AI models (e.g., diffusion models) are now being trained to recognize "toxic structural alerts" like anilines and automatically propose

Emerging Trend: "Cubane-Scanning." Similar to alanine scanning in peptides, medicinal chemists are beginning to systematically replace phenyl rings with cubane and BCP cores early in the hit-to-lead process to establish structure-property relationships (SPR) before synthesis scaling.

References

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Med. Chem. Lett. (2020).[1][2][3] Link

-

Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived IDO1 Inhibitors. ACS Med.[4] Chem. Lett. (2020).[1][2][3] Link

-

Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. J. Am. Chem. Soc. (2018). Link

-

Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Medicinal Chemistry. Chem. Rev. (2021).[3][5] Link

-

Strategies to Mitigate the Bioactivation of Aryl Amines. Chem. Res. Toxicol. (2020).[1][2][3] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Synthetic Insights into 5-Amino-2-(dimethylamino)-N-methylbenzamide: A Cheminformatics and Methodological Guide

Executive Summary

In modern drug discovery, functionalized benzamides serve as privileged pharmacophores, frequently appearing in kinase inhibitors, HDAC inhibitors, and GPCR modulators. This whitepaper provides an in-depth technical analysis of 5-amino-2-(dimethylamino)-N-methylbenzamide , a highly versatile synthetic building block. By deconstructing its cheminformatic identifiers (SMILES and InChIKey) and detailing a self-validating, de novo synthetic workflow, this guide equips researchers with the authoritative grounding required to integrate this fragment into complex medicinal chemistry pipelines.

Chemical Identity and Cheminformatics Profiling

To ensure unambiguous representation across chemical databases and machine learning models, the compound is defined by strict structural identifiers.

SMILES Deconstruction

The Canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is CNC(=O)C1=C(C=CC(=C1)N)N(C)C [1]. Developed to provide a human-readable yet machine-parsable linear notation [2], the SMILES string maps the 3D topology of the molecule through specific logic:

-

CNC(=O): Denotes the N-methylcarboxamide group. The algorithm prioritizes this as the starting point due to the heteroatom priority rules.

-

C1=C(...): Initiates the aromatic benzene ring (C1) and defines the ortho-substitution.

-

N(C)C: Represents the dimethylamino group attached to the C2 position.

-

C=CC(=C1)N: Completes the aromatic ring closure at C1, while placing the primary amine (N) at the C5 position (meta to the carboxamide, para to the dimethylamino group).

InChIKey Architecture

The InChIKey is RQRUZRFAZRDIDI-UHFFFAOYSA-N[1]. As a hashed version of the IUPAC International Chemical Identifier (InChI) [3], the 27-character string is divided into three functional blocks:

-

Skeleton Block (RQRUZRFAZRDIDI) : The first 14 characters encode the core molecular connectivity and tautomeric state.

-

Stereochemistry & Isotope Block (UHFFFAOYSA) : The next 10 characters confirm that the molecule possesses no defined stereocenters and consists of standard natural isotopes.

-

Charge Flag (N) : The final character denotes that the molecule is electronically neutral.

Physicochemical Properties

The following table summarizes the quantitative data critical for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile [1].

| Property | Value | Pharmacological Relevance |

| Molecular Formula | C₁₀H₁₅N₃O | Defines baseline atomic composition. |

| Molecular Weight | 193.25 g/mol | Highly fragment-like (Rule of 3 compliant). |

| TPSA | 58.36 Ų | Excellent membrane permeability potential. |

| LogP | 0.69 | Optimal hydrophilicity for aqueous solubility. |

| H-Bond Donors | 2 | Provided by the -NH₂ and amide -NH- groups. |

| H-Bond Acceptors | 3 | Provided by the C=O, -N(CH₃)₂, and -NH₂. |

| Rotatable Bonds | 2 | Ensures conformational flexibility for target binding. |

Pharmacophoric Significance & Causality in Design

The structural arrangement of 5-amino-2-(dimethylamino)-N-methylbenzamide is not arbitrary; it is engineered for specific binding pocket interactions.

-

Steric Constraint : The bulky dimethylamino group at the ortho position forces the adjacent N-methyl carboxamide out of coplanarity with the phenyl ring. This orthogonal projection is a classic tactic used to lock the molecule into a bioactive conformation, reducing entropic penalty upon target binding.

-

Versatile Functionalization : The primary amine at the C5 position acts as an ideal synthetic handle. Because it is electronically decoupled from the sterically hindered ortho position, it can be selectively derivatized via urea formation, sulfonylation, or Buchwald-Hartwig cross-coupling without interfering with the benzamide core.

Experimental Methodology: A Self-Validating Synthetic Protocol

To ensure reproducibility and scientific integrity, the following de novo synthetic protocol is designed as a self-validating system . Each step incorporates specific LC-MS mass transitions, allowing the researcher to definitively confirm product formation before proceeding.

Step 1: Amidation of 2-Fluoro-5-nitrobenzoic acid

Rationale : HATU is utilized over standard EDC/HOBt because it provides superior coupling efficiency for electron-deficient benzoic acids, minimizing the formation of unreactive side products.

-

Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

-

Add methylamine hydrochloride (1.5 eq). Stir for 2 hours.

-

Validation Checkpoint : Monitor via LC-MS. The reaction is complete when the starting material mass ([M-H]⁻ m/z 184.0) disappears and the intermediate Int1 emerges ([M+H]⁺ m/z 199.1).

-

Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-fluoro-N-methyl-5-nitrobenzamide (Int1 ).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale : The SNAr reaction is highly favored here. The fluorine atom is heavily activated for displacement by the strongly electron-withdrawing para-nitro group and the ortho-carboxamide.

-

Dissolve Int1 (1.0 eq) in anhydrous DMF (0.2 M).

-

Add K₂CO₃ (2.0 eq) as a mild base to scavenge generated HF, preventing amide hydrolysis.

-

Add dimethylamine (2.0 M solution in THF, 2.0 eq). Heat to 60 °C for 4 hours.

-

Validation Checkpoint : LC-MS must show the complete conversion of Int1 ([M+H]⁺ 199.1) to Int2 ([M+H]⁺ m/z 224.1).

-

Precipitate the product by pouring the mixture into ice water. Filter and dry to yield 2-(dimethylamino)-N-methyl-5-nitrobenzamide (Int2 ).

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Rationale : The nitro group is reduced last. If it were reduced earlier, the resulting electron-donating amino group would deactivate the aromatic ring, making the Step 2 SNAr reaction impossible.

-

Dissolve Int2 (1.0 eq) in HPLC-grade Methanol (0.1 M).

-

Add 10% Pd/C (0.1 eq by weight).

-

Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 3 hours.

-

Validation Checkpoint : LC-MS must confirm the disappearance of the nitro compound ([M+H]⁺ 224.1) and the appearance of the target compound ([M+H]⁺ m/z 194.1).

-

Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the final product: 5-amino-2-(dimethylamino)-N-methylbenzamide .

Synthetic Workflow Visualization

The following diagram maps the logical progression of the synthetic pipeline, highlighting the critical self-validation checkpoints.

Figure 1: Step-by-step synthetic workflow for 5-amino-2-(dimethylamino)-N-methylbenzamide.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56828851, 5-amino-2-(dimethylamino)-N-methylbenzamide. Retrieved March 1, 2026, from[Link]

-

Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36.[Link]

-

Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23.[Link]

Literature review of N-methylbenzamide scaffolds in kinase inhibition

Executive Summary

The benzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in Type II kinase inhibitors (e.g., Imatinib, Nilotinib) that stabilizes the DFG-out inactive conformation. While the classic benzamide structure relies on a secondary amide (-CONH-) to form hydrogen bond networks with the kinase hinge or the conserved glutamate in the

This guide analyzes the structural and thermodynamic implications of

Part 1: Structural Mechanistics & The "Magic Methyl" Effect

The Conformational Switch

The introduction of a methyl group onto the nitrogen of a benzamide linker (

-

Secondary Amides (-CONH-): Predominantly adopt the trans (Z) conformation (dihedral angle

) to minimize steric clash between the carbonyl oxygen and the N-substituent. This planar arrangement is ideal for Type II inhibitors that require a linear extension into the allosteric hydrophobic pocket. -

Tertiary Amides (-CONMe-): The

-methyl group introduces steric bulk (A-value ~1.70), destabilizing the planar trans form. This increases the population of the cis (E) conformer or forces the aryl rings out of planarity (orthogonality).

Implication for Kinase Binding:

If the kinase binding pocket (e.g., the hydrophobic back cleft of p38 MAPK or BCR-ABL) requires a twisted ligand conformation,

Thermodynamic & ADME Consequences

| Parameter | Effect of | Mechanism |

| H-Bonding | Loss of Donor | Removes the -NH donor capability; retains -CO acceptor. |

| Lipophilicity | Increase (+0.5 LogP) | Masks the polar N-H bond; increases membrane permeability. |

| Solubility | Variable | Can improve solubility by disrupting crystal lattice packing energy (lowering melting point). |

| Metabolic Stability | Increased | Sterically hinders amidases and peptidases; blocks N-glucuronidation. |

Part 2: Critical SAR Case Studies

Case Study: FAK Inhibition (Positive Modulation)

In the development of Focal Adhesion Kinase (FAK) inhibitors,

-

Key Finding: 2,4-dianilinopyrimidine derivatives linked to

-methylbenzamides showed low-nanomolar suppression of FAK activity.[1] The methyl group likely aided in positioning the terminal solubilizing groups (e.g., morpholine) into the solvent-exposed region.

Case Study: CK1 Delta (The Negative Control)

Not all kinases tolerate the

-

Compound 15 (NH): IC

= 0.485 -

Compound 32 (

-Me): IC -

Mechanistic Insight: The -NH group of the benzamide was essential for a hydrogen bond interaction within the active site. Methylation disrupted this interaction and introduced a steric clash, validating the necessity of the H-bond donor in this specific scaffold.

Part 3: Visualization of Signaling & Binding

Kinase Binding Modes (Type I vs Type II)

The following diagram illustrates how benzamide scaffolds typically function as "Linkers" in Type II inhibition, connecting the Hinge Binder to the Allosteric Pocket.

Caption: The benzamide scaffold acts as a bridge. The N-methyl group (red node) acts as a switch, potentially blocking H-bonds to the DFG motif or altering the vector into the allosteric pocket.

Part 4: Experimental Protocols

Synthesis of N-Methylbenzamide Kinase Inhibitors

Objective: To synthesize an

Reagents:

-

Carboxylic Acid Intermediate (e.g., 3-trifluoromethyl-4-methylbenzoic acid)

-

Amine Partner:

-methylaniline derivative (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline)[3] -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF

Step-by-Step Protocol:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

). Add DIPEA (3.0 eq) and stir for 5 minutes. -

Coupling: Add HATU (1.2 eq) to the mixture. Stir for 15 minutes at room temperature to form the activated ester.

-

Addition: Add the

-methyl amine partner (1.1 eq). Note: Secondary amines are less nucleophilic; if reaction is slow, heat to 50°C. -

Monitoring: Monitor via LC-MS for the formation of the product (

). The -

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the synthesized N-methylbenzamide against a target kinase (e.g., FAK or Abl).

Principle: Measures ADP formation (kinase activity) by converting it to ATP, which is then used by luciferase to generate light.[4]

Protocol:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA, 50 -

Compound Dilution: Prepare 3-fold serial dilutions of the

-methylbenzamide inhibitor in DMSO. Transfer 1 -

Enzyme Addition: Add 2

L of Target Kinase (e.g., 5 ng/well) to the wells. Incubate for 10 min at RT (allows for Type II slow-binding equilibration). -

Substrate Initiation: Add 2

L of ATP/Substrate mix (e.g., 10 -

Reaction: Incubate for 60 minutes at RT.

-

Termination/Detection:

-

Add 5

L ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 min. -

Add 10

L Kinase Detection Reagent (converts ADP to ATP

-

-

Read: Measure Luminescence (RLU).

-

Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Part 5: Experimental Workflow Diagram

Caption: Iterative workflow for validating N-methylbenzamide kinase inhibitors, from synthesis to SAR analysis.

References

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Source: PMC / NIH [Link]

-

Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Source: MDPI [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Source: PMC / NIH [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: PMC / NIH [Link]

-

Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Source: PubMed [Link]

Sources

Methodological & Application

Amide coupling reactions with 5-amino-2-(dimethylamino)-N-methylbenzamide

Application Note: High-Efficiency Amide Coupling of 5-Amino-2-(dimethylamino)-N-methylbenzamide

Part 1: Strategic Overview & Molecule Profile[1][2]

1.1 The Target Molecule Compound: 5-amino-2-(dimethylamino)-N-methylbenzamide CAS: 1250405-62-9 Role: Key intermediate for "hinge-binding" or "solvent-front" motifs in kinase inhibitors (e.g., EGFR, ALK targets).[1][2]

1.2 Reactivity Analysis (The "Why" Behind the Protocol) To design a robust protocol, we must first analyze the electronic and steric environment of the substrate:

-

Electronic Activation: The primary amine at position 5 is located para to the dimethylamino group (a strong

-donor).[1][2] This creates a "push-pull" system where the electron density is significantly increased at the 5-position.[1][2] -

Steric Environment: The 2-position (dimethylamino) and 1-position (amide) create a sterically crowded "northern" hemisphere.[1][2] However, the 5-amino group is relatively distal, minimizing direct steric hindrance during the coupling event.[1]

-

Solubility: The

-methylbenzamide moiety provides excellent solubility in polar aprotic solvents (DMF, DMSO), unlike many lipophilic aniline cores.[1]

Part 2: Experimental Protocols

Method A: The "Discovery Scale" Protocol (HATU-Mediated)

Recommended for: Milligram-scale synthesis, library generation, and coupling with complex/precious carboxylic acids.[1][2]

Rationale: HATU is chosen over EDC/HOBt because the generated aza-benzotriazole active ester reacts rapidly with the electron-rich aniline, outcompeting potential oxidative side reactions.[1][2]

Reagents:

-

Carboxylic Acid Partner (

): 1.0 equiv[1][2] -

Amine (Target Molecule): 1.1 equiv

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 equiv[1][2]

Step-by-Step Workflow:

-

Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (

concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1]-

Critical Check: Stir for exactly 5–10 minutes. A color change (often yellow to orange) indicates active ester formation.[1] Do not stir longer than 20 minutes to avoid racemization (if chiral) or rearrangement.

-

-

Amine Addition: Add 5-amino-2-(dimethylamino)-N-methylbenzamide (1.1 equiv) in one portion.

-

Note: If the amine is stored as a hydrochloride salt, increase DIPEA to 4.0 equiv.

-

-

Reaction: Purge the headspace with Nitrogen/Argon, cap tightly, and stir at Room Temperature for 2–4 hours.

-

Workup (Precipitation Method):

-

Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

-

The electron-rich amide product often precipitates as a solid.[1][2] Filter, wash with water, and dry.[1]

-

If oil forms:[1][2] Extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over

, and concentrate.[1]

-

Method B: The "Process Scale" Protocol (Acid Chloride/Mixed Anhydride)

Recommended for: Gram-scale synthesis, cost-sensitive campaigns, or unreactive carboxylic acids.[1][2]

Rationale: Generating the acid chloride in situ avoids expensive coupling reagents and drives the reaction using the high nucleophilicity of the aniline.[1]

Step-by-Step Workflow:

-

Activation: Suspend the Carboxylic Acid (1.0 equiv) in dry DCM (Dichloromethane). Add catalytic DMF (2 drops).[1]

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (1–2 hours).

-

Concentration: Evaporate solvent/excess oxalyl chloride under reduced pressure (essential to remove HCl). Redissolve the residue in dry THF or DCM.[1]

-

Coupling: Add the solution of 5-amino-2-(dimethylamino)-N-methylbenzamide (1.0 equiv) and Pyridine (2.0 equiv) or

in THF/DCM. -

Quench: Stir at 0°C to RT for 1 hour. Quench with saturated

.[1]

Part 3: Data Analysis & Troubleshooting

Table 1: Coupling Reagent Performance Comparison

| Parameter | Method A (HATU) | Method B (Acid Chloride) | Method C (EDC/HOBt) |

| Yield (Avg) | 85–95% | 75–90% | 60–75% |

| Reaction Time | 2–4 Hours | 1–2 Hours (post-activation) | 12–18 Hours |

| Purity (Crude) | High (>90%) | Moderate (requires wash) | Low (urea byproducts) |

| Oxidation Risk | Low (Fast reaction) | Low (Inert atmosphere) | High (Slow reaction) |

| Cost | High | Low | Moderate |

Troubleshooting Guide:

-

Issue: Reaction mixture turns black.

-

Issue: Low Conversion.

Part 4: Visualization (Workflows & Mechanism)[1][2]

Diagram 1: Strategic Reaction Workflow

Caption: Decision tree for selecting the optimal coupling pathway based on scale and acid complexity.

Diagram 2: Mechanistic Pathway & Regioselectivity

Caption: Electronic activation of the 5-amino position facilitated by the para-dimethylamino donor.[1][2]

Part 5: References

-

Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link][1][2]

-

National Institutes of Health (PMC). (2021). Synthesis of amide derivatives for electron deficient and electron rich amines.[1][7] Retrieved from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. 1226805-88-4|5-Amino-2-(dimethylamino)benzamide|BLD Pharm [bldpharm.com]

- 3. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 5. growingscience.com [growingscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of heterocyclic libraries using benzamide intermediates

Application Note: Strategic Deployment of Benzamide Intermediates for Heterocyclic Library Generation

Abstract

The benzamide scaffold represents a privileged "synthetic hub" in drug discovery, offering orthogonal vectors for diversification into bioactive heterocycles. This guide details the strategic use of benzamide intermediates to generate high-quality heterocyclic libraries. We focus on two distinct methodologies: (1) High-fidelity oxidative cyclization to access quinazolinones (a privileged kinase inhibitor scaffold), and (2) Rh(III)-catalyzed C-H activation for accessing isoquinolones. A validated, metal-free parallel synthesis protocol is provided for immediate implementation.

The Benzamide Advantage: A Divergent Synthetic Hub

In the context of Diversity-Oriented Synthesis (DOS), benzamides are superior starting materials due to the "Ortho-Effect." The amide moiety serves a dual purpose:

-

Electrophilic Trap: The carbonyl carbon is primed for nucleophilic attack during condensation reactions.

-

Directing Group (DG): The amide nitrogen coordinates transition metals (Rh, Co, Pd), facilitating C-H activation at the ortho-position.

By modulating reaction conditions, a single benzamide library can be diverted into three distinct pharmacophore classes:

-

Quinazolinones: Via condensation with aldehydes/ketones.

-

Isoquinolones: Via metal-catalyzed annulation with alkynes.

-

Benzimidazoles: Via Hofmann rearrangement or direct amination sequences.

Figure 1: Divergent synthesis strategy utilizing the benzamide scaffold as a common precursor for distinct heterocyclic libraries.

Advanced Methodology: Rh(III)-Catalyzed C-H Activation

For libraries requiring high novelty and sp2-rich architectures (e.g., isoquinolones), Rhodium(III)-catalyzed C-H activation is the gold standard. Unlike traditional cross-coupling, this method does not require pre-functionalized halogenated precursors at the ortho position.

Mechanistic Insight: The amide nitrogen acts as a Directing Group (DG). Upon coordination with [Cp*RhCl2]2, the metal inserts into the ortho C-H bond (C-H activation). Subsequent insertion of an internal alkyne followed by reductive elimination yields the isoquinolone core.

-

Critical Parameter: The choice of oxidant is vital. While Cu(OAc)2 is standard, using N-pivaloyloxy substituents on the benzamide allows the substrate to act as its own internal oxidant, rendering the reaction redox-neutral and highly scalable [1].

Robust Methodology: Oxidative Cyclization to Quinazolinones

For high-throughput library generation, reliability is paramount. The synthesis of 4(3H)-quinazolinones from 2-aminobenzamides (anthranilamides) and aldehydes is a "workhorse" reaction.

Why this approach? Direct condensation of 2-aminobenzamide with an aldehyde yields a dihydroquinazolinone (aminal) intermediate. To aromatize this to the quinazolinone, an oxidation step is required.[1][2]

-

Traditional: KMnO4 or DDQ (often leads to over-oxidation or difficult workup).

-

Recommended: Iodine (I2) or K2S2O8 (Persulfate). These are metal-free, inexpensive, and compatible with parallel synthesis workflows [2, 3].

Detailed Protocol: Parallel Synthesis of a Quinazolinone Library

Objective: Synthesis of a 48-member library of 2-substituted-4(3H)-quinazolinones. Chemistry: Iodine-mediated oxidative cyclization.[2] Scale: 0.5 mmol per well.

Reagents & Equipment

-

Scaffold: substituted 2-aminobenzamides (e.g., 5-chloro, 5-methoxy).

-

Diversity Reagents: A set of 24 diverse aldehydes (aromatic and aliphatic).

-

Oxidant/Catalyst: Molecular Iodine (I2).[2]

-

Solvent: Dimethyl Carbonate (DMC) or Ethanol (Green solvents).

-

Base: K2CO3 (anhydrous).

-

Equipment: 48-well heating block (e.g., Radleys Greenhouse) or Parallel Synthesizer.

Step-by-Step Workflow

-

Preparation of Stock Solutions:

-

Dissolve 2-aminobenzamide (1.0 equiv) in DMC/EtOH (0.5 M).

-

Dissolve Aldehydes (1.1 equiv) in DMC/EtOH (0.5 M).

-

Prepare a 10 mol% solution of I2 in DMC.

-

-

Reaction Assembly:

-

Dispense 1.0 mL of benzamide solution into each reaction vial.

-

Add 1.0 mL of the respective aldehyde solution.

-

Add 100 µL of I2 catalyst solution.

-

Add K2CO3 (2.0 equiv) as a solid scavenger.

-

-

Incubation:

-

Seal vials and heat at 80°C for 4-6 hours .

-

Checkpoint: The reaction color typically transitions from deep violet (iodine) to pale yellow/brown upon completion.

-

-

Workup (Solid Phase Extraction - SPE):

-

Cool the reaction block to room temperature.

-

Add 1 mL of 5% aqueous Na2S2O3 (sodium thiosulfate) to quench residual iodine.

-

Extract with Ethyl Acetate (2 mL).

-

Pass the organic layer through a phase separator cartridge (hydrophobic frit) to remove water.

-

-

Purification & QC:

-

Evaporate solvent (Genevac or N2 blowdown).

-

Resuspend in DMSO for LCMS analysis.

-

Criteria: Purity >85% is acceptable for primary screening.

-

Figure 2: Workflow for the metal-free parallel synthesis of quinazolinones.

Data Analysis & Troubleshooting

Yield Expectations:

| Aldehyde Type | Electronic Nature | Expected Yield | Troubleshooting |

|---|---|---|---|

| Benzaldehyde | Neutral | 85-95% | Ideal baseline. |

| 4-Nitrobenzaldehyde | Electron Deficient | 90-98% | Fast reaction; check for precipitation. |

| 4-Methoxybenzaldehyde | Electron Rich | 60-75% | Slower oxidation. Increase I2 to 20 mol% or time to 12h. |

| Aliphatic Aldehyde | Enolizable | 40-60% | Risk of Aldol side reaction. Lower temp to 60°C. |

Common Failure Modes:

-

Incomplete Oxidation: LCMS shows M+2 peak (dihydroquinazolinone).

-

Fix: Add fresh oxidant (I2 or TBHP) and reheat for 2 hours.

-

-

Hydrolysis: Benzamide peak remains unchanged.

-

Fix: Ensure anhydrous solvents are used if using moisture-sensitive imine intermediates.

-

References

-

Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909.

-

Zhang, X., et al. (2014). Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant.[2] RSC Advances, 4, 1769-1773.

-

Hu, Y., et al. (2021).[3] Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base.[1][3] RSC Advances, 11, 31758-31763.

Sources

- 1. Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Electro-oxidative cyclization: access to quinazolinones via K 2 S 2 O 8 without transition metal catalyst and base - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05092C [pubs.rsc.org]

Application Note: Regioselective N-Methylation of 5-Amino-2-(dimethylamino)benzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Amino-2-(dimethylamino)benzamide (CAS: 1226805-88-4) Molecular Weight: 179.22 g/mol [1]

Executive Summary & Mechanistic Rationale

5-Amino-2-(dimethylamino)benzamide is a highly versatile building block frequently utilized in the construction of complex heterocyclic frameworks and targeted therapeutics[1]. A common late-stage functionalization of this scaffold is N-methylation. However, achieving precise regiocontrol requires a deep understanding of the substrate's electronic and steric environment.

The molecule possesses three distinct nitrogen-containing functional groups, each with unique reactivity profiles:

-

The 5-Amino Group (Aniline): A primary aromatic amine. This is the most nucleophilic site on the molecule and the primary target for electrophilic attack during reductive amination[1].

-

The 2-Dimethylamino Group: A sterically hindered tertiary amine. It lacks an N-H bond and cannot participate in reductive amination. It is only susceptible to over-alkylation via strong electrophiles (e.g., methyl iodide), which would form an undesirable quaternary ammonium salt[1].

-

The 1-Carboxamide Group: A primary amide. The nitrogen lone pair is heavily delocalized into the carbonyl

-system, rendering it poorly nucleophilic and inert under standard reductive amination conditions[1].

Strategic Approach: To avoid non-selective over-alkylation, reductive amination is the gold standard. Below, we detail two self-validating protocols: a modern, green catalytic method for strict mono-N-methylation , and a robust, cyanide-free borohydride method for exhaustive di-N-methylation .

Reaction Pathways & Regioselectivity

Fig 1. Regioselective N-methylation pathways for 5-amino-2-(dimethylamino)benzamide.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both synthetic strategies, allowing chemists to select the appropriate method based on their target derivative.

| Parameter | Protocol A: Mono-N-Methylation | Protocol B: Di-N-Methylation |

| Target Product | 5-(methylamino)-2-(dimethylamino)benzamide | 5-(dimethylamino)-2-(dimethylamino)benzamide |

| C1 Source | Methanol (Green, Borrowing H2) | Paraformaldehyde |

| Reducing Agent | In situ Mn-Hydride (from MeOH) | NaBH4 |

| Catalyst / Promoter | Mn-PN3P Pincer Complex (5 mol%) | ZnCl2 (4.0 equiv) |

| Temperature | 120 °C | Room Temperature (20-25 °C) |

| Regioselectivity | Strictly Mono-N-methylation | Exhaustive Di-N-methylation |

| Typical Yield | 75 - 85% | 85 - 95% |

| Mass Shift ( | + 14 Da ( | + 28 Da ( |

Experimental Protocols

Protocol A: Selective Mono-N-Methylation via Borrowing Hydrogen

This protocol utilizes a sustainable "borrowing hydrogen" methodology, leveraging inexpensive methanol as both the solvent and the C1 source, catalyzed by a non-noble transition metal[2].

Step-by-Step Methodology:

-

Reaction Assembly: In an argon-filled glovebox, charge a heavy-walled pressure tube with 5-amino-2-(dimethylamino)benzamide (1.0 mmol, 179.2 mg)[1], the manganese PN3P-pincer pre-catalyst (0.05 mmol, 5 mol%), and potassium tert-butoxide (0.2 mmol, 20 mol%)[2].

-

Causality: The KOtBu base is strictly required to deprotonate the aniline N-H, which in turn activates the Mn pre-catalyst into its active dearomatized form[2].

-

-

Solvent Addition: Add anhydrous methanol (2.0 mL) to the tube. Seal the vessel tightly with a Teflon cap and remove it from the glovebox.

-

Thermal Activation: Heat the stirred mixture in an oil bath at 120 °C for 24 hours.

-

Causality: The elevated temperature drives the endothermic dehydrogenation of methanol to formaldehyde. The active Mn-hydride species subsequently reduces the transient imine intermediate back to the amine[2].

-

-

In-Process Control (IPC) & Validation: Cool the reaction to room temperature. Dilute a 10 µL aliquot in LC-MS grade acetonitrile.

-

Validation: The system is self-validating when LC-MS shows the complete disappearance of the starting material (

180 [M+H]+) and the appearance of a single new peak at

-

-

Workup: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure 5-(methylamino) derivative.

Protocol B: Exhaustive Di-N-Methylation (Cyanide-Free Reductive Amination)

This protocol achieves complete N,N-dimethylation of the aniline group using a highly efficient, environmentally compatible zinc-modified borohydride system, completely avoiding the use of highly toxic sodium cyanoborohydride[3].

Step-by-Step Methodology:

-

Iminium Ion Formation: In an oven-dried round-bottom flask under nitrogen, dissolve 5-amino-2-(dimethylamino)benzamide (1.0 mmol, 179.2 mg)[1] and paraformaldehyde (4.0 mmol, 120 mg) in anhydrous dichloromethane (10 mL). Add anhydrous zinc chloride (4.0 mmol, 545 mg). Stir at room temperature for 1 hour.

-

Causality: ZnCl2 plays a dual role: it acts as a Lewis acid to activate the polymeric paraformaldehyde and functions as a powerful desiccant to scavenge water, driving the equilibrium toward the intermediate iminium ion[3].

-

-

Reduction: Slowly add sodium borohydride (4.0 mmol, 151 mg) to the suspension in small portions to manage hydrogen gas evolution. Stir the mixture for 8 hours at room temperature.

-

Causality: NaBH4 reduces the activated iminium intermediate. The presence of ZnCl2 forms a zinc borohydride complex in situ, which selectively reduces the imine without prematurely reducing the unreacted formaldehyde[3].

-

-

In-Process Control (IPC) & Validation: Monitor the reaction progress via TLC (9:1 DCM:MeOH, visualized with UV and ninhydrin).

-

Validation: The reaction is complete when the primary amine spot (ninhydrin-active, red/purple) is entirely consumed, yielding a new UV-active, ninhydrin-negative spot. LC-MS will confirm a mass shift to

208 [M+H]+.

-

-

Quench & Extraction: Carefully quench the reaction by adding 2N aqueous ammonia (15 mL) and stir for 10 minutes.

-

Causality: Aqueous ammonia breaks down the stable zinc complexes, preventing emulsion formation during extraction[3].

-

-

Isolation: Separate the organic layer and extract the aqueous phase with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to isolate the 5-(dimethylamino) derivative.

References

1.[1] 5-Amino-2-(dimethylamino)benzamide Chemical and Physical Properties. chem960.com. Available at: 2.[2] Bruneau-Voisine, A., Wang, D., Dorcet, V., Roisnel, T., Darcel, C., & Sortais, J.-B. (2017). Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex. Journal of Catalysis. Available at: 3.[3] Bhattacharyya, S. (1995). Borohydride Reductions in Dichloromethane: A Convenient, Environmentally Compatible Procedure for the Methylation of Amines. Synthetic Communications. Available at:

Sources

Applications of 5-amino-2-(dimethylamino)-N-methylbenzamide in HDAC inhibitor research

Application Note: Strategic Utilization of 5-amino-2-(dimethylamino)-N-methylbenzamide in Class-Selective HDAC Inhibitor Development

Executive Summary

5-amino-2-(dimethylamino)-N-methylbenzamide is a specialized Zinc-Binding Group (ZBG) precursor and mechanistic probe used in the structural optimization of Class I Histone Deacetylase (HDAC) inhibitors. Unlike the canonical 2-aminobenzamide scaffold found in drugs like Entinostat (MS-275) or Tacedinaline (CI-994) , this compound features a bulky N,N-dimethyl substitution at the 2-position.

This structural modification serves a critical role in Structure-Activity Relationship (SAR) studies:

-

Selectivity Filtering: It probes the steric tolerance of the HDAC active site "foot pocket" (specifically near the catalytic Zinc ion).

-

Mechanistic Validation: It acts as a "hydrogen-bond null" probe to quantify the contribution of the intramolecular H-bond (typically observed in 2-aminobenzamides) to binding affinity.

-

Scaffold Utility: The free 5-amino group allows for facile derivatization with diverse "cap" groups (linker-cap moieties) to generate libraries of novel inhibitors with tuned physicochemical properties.

Mechanism of Action & Rationale

The efficacy of benzamide-based HDAC inhibitors relies on the "head-linker-cap" pharmacophore model. The 2-substituted benzamide "head" coordinates the catalytic Zinc ion (

-

Canonical Binding (2-Amino): In standard inhibitors (e.g., Entinostat), the 2-amino group acts as a hydrogen bond donor to the amide carbonyl or the enzyme backbone, stabilizing the conformation for optimal Zinc chelation.

-

The Probe (2-Dimethylamino): The 2-(dimethylamino) substitution introduces two key perturbations:

-

Steric Bulk: The two methyl groups create steric clashes with conserved residues (e.g., Tyr308 in HDAC1, His142/143) in the narrow active site channel.

-

Loss of H-Bond Donor: It eliminates the capacity for H-bond donation, forcing the molecule to adopt a different binding mode or reducing affinity.

-

Application: By comparing the IC

Visualizing the Mechanistic Logic

Figure 1: Workflow for utilizing the 5-amino-2-(dimethylamino)-N-methylbenzamide scaffold to probe HDAC active site constraints.

Application Protocol 1: Chemical Synthesis & Derivatization

Objective: To synthesize a library of HDAC inhibitors by coupling the 5-amino group of the scaffold to various carboxylic acid "cap" groups (e.g., pyridyl-methyl carbamates, nicotinamides, or hydrophobic aryls).

Reagents:

-

Scaffold: 5-amino-2-(dimethylamino)-N-methylbenzamide (1.0 eq).

-

Carboxylic Acid (Linker/Cap): R-COOH (1.1 eq).

-

Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Protocol:

-

Activation: Dissolve the specific Carboxylic Acid (R-COOH) in anhydrous DMF (5 mL per mmol). Add HATU and DIPEA. Stir at Room Temperature (RT) for 15 minutes to activate the acid.

-

Coupling: Add 5-amino-2-(dimethylamino)-N-methylbenzamide to the reaction mixture.

-

Reaction: Stir the mixture at RT for 4–12 hours under an inert atmosphere (

or Ar). Monitor progress via LC-MS (Target mass = MW of Scaffold + MW of Acid - 18). -

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) or preparative HPLC.

-

Validation: Confirm structure via

-NMR and HRMS.

Critical Note: The 2-dimethylamino group is electron-donating, making the 5-amino group nucleophilic enough for standard coupling. However, steric bulk at the 2-position may slightly retard the reaction rate compared to 2-amino analogs; extended reaction times may be required.

Application Protocol 2: In Vitro HDAC Enzymatic Assay (SAR Profiling)

Objective: To quantify the inhibitory potency (IC

Reagents:

-

Enzymes: Recombinant human HDAC1, HDAC2, and HDAC3/NCoR2 complex.

-

Substrate: Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC or Fluor de Lys®).

-

Reference Controls: Entinostat (2-amino), Tacedinaline.

Protocol:

-

Preparation: Prepare 3-fold serial dilutions of the test compound (2-dimethylamino derivative) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

). -

Incubation: Add 10 µL of diluted compound to 384-well plates. Add 20 µL of diluted HDAC enzyme. Incubate for 30 minutes at 37°C.

-

Note: Benzamide inhibitors often exhibit slow-binding kinetics . A longer pre-incubation (up to 2 hours) is recommended to reach equilibrium.

-

-

Substrate Addition: Add 20 µL of fluorogenic substrate. Incubate for 60 minutes at 37°C.

-

Development: Add 50 µL of Developer Solution (Trypsin/Trichostatin A mix) to stop the deacetylation and release the fluorophore. Incubate for 15 minutes at RT.

-

Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

-

Analysis: Fit data to a 4-parameter logistic equation to determine IC

.

Data Interpretation Table:

| Compound Variant | 2-Substituent | HDAC1 IC | HDAC3 IC | Selectivity (HDAC1/3) | Interpretation |

| Reference (Entinostat) | -NH | ~20 | ~50 | ~0.4 | High potency, balanced Class I activity.[1] |

| Test Compound | -N(CH | >1000 | >500 | N/A | Loss of Potency: Confirms steric clash/H-bond necessity. |

| Selective Analog | -NH(CH | ~500 | ~40 | >12 | HDAC3 Selectivity: Methylamino fits HDAC3 pocket better than HDAC1. |

Note: The 2-dimethylamino derivative typically shows significantly reduced potency, serving as a negative control to validate that activity is driven by the specific ZBG interactions.

Application Protocol 3: In Silico Molecular Docking

Objective: To visualize the binding mode and rationalize the SAR data obtained in Protocol 2.

Software: Schrödinger Glide, AutoDock Vina, or Gold. PDB Targets:

-

HDAC1: 4BKX (Homology model or similar)

-

HDAC2: 4LXZ (Co-crystallized with benzamide)

-

HDAC3: 4A69

Workflow:

-

Ligand Prep: Construct the 3D structure of the 5-amino-2-(dimethylamino)-N-methylbenzamide derivative. Generate low-energy conformers.

-

Grid Generation: Define the active site box centered on the Zinc ion (

). -

Docking: Perform flexible ligand docking.

-

Analysis: Measure the distance between the amide carbonyl oxygen and the Zinc ion.

-

Critical Check: Assess the distance between the 2-dimethylamino methyl groups and the "foot pocket" residues (e.g., Tyr308 in HDAC1). A distance < 2.5 Å indicates a severe steric clash , explaining the loss of potency.

-

References

-

Bressi, J. C., et al. (2010). "Discovery of potent and selective histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145. Link

-

Lemoine, J., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." Journal of Medicinal Chemistry, 63(21), 12895–12920. Link

-

Methot, J. L., et al. (2008). "Exploration of the internal cavity of histone deacetylase 1 with benzamide inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(3), 973-978. Link

-

PubChem Compound Summary. (2025). "5-amino-2-(dimethylamino)-N-methylbenzamide (CID 56828851)." National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for the Synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide from Nitrobenzoic Acid

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide, a valuable substituted benzamide derivative for research and development in medicinal chemistry and drug discovery. The synthetic route commences with the readily available starting material, 2-chloro-5-nitrobenzoic acid. The protocol details a three-step reaction sequence: (1) a nucleophilic aromatic substitution to introduce the dimethylamino group, (2) an amidation of the carboxylic acid to form the N-methylamide, and (3) a chemoselective reduction of the nitro group to the desired primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step experimental procedures, explanations of the chemical principles, and necessary safety precautions.

Introduction

Substituted benzamides are a prominent class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The target molecule, 5-amino-2-(dimethylamino)-N-methylbenzamide (CAS No. 1250405-62-9)[1], incorporates several functional groups that are of interest for creating analogues with diverse pharmacological activities. The presence of the amino and dimethylamino groups on the aromatic ring, along with the N-methylbenzamide moiety, offers multiple points for further chemical modification. This application note outlines a reliable and scalable synthetic route to this compound from a commercially available nitrobenzoic acid derivative.

Overall Synthetic Scheme

The synthesis of 5-amino-2-(dimethylamino)-N-methylbenzamide is accomplished via a three-step process starting from 2-chloro-5-nitrobenzoic acid. The overall transformation is depicted below:

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(dimethylamino)-5-nitrobenzoic acid

This initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group in the para-position to the chlorine atom activates the aromatic ring, facilitating the displacement of the chloride by dimethylamine[2][3][4][5].

Caption: Conceptual diagram of Step 1.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-chloro-5-nitrobenzoic acid | 201.56 | 10.0 g | 0.0496 |

| Dimethylamine (40% aq. solution) | 45.08 | 25 mL | ~0.22 |

| Glacial Acetic Acid | 60.05 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 0.0496 mol)[6][7][8][9][10].

-

Add 25 mL of a 40% aqueous solution of dimethylamine[11][12][13][14][15].

-

Heat the reaction mixture to 90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Acidify the reaction mixture to a pH of approximately 4-5 by the dropwise addition of glacial acetic acid. This will precipitate the product.

-

Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

-

Dry the solid under vacuum to yield 2-(dimethylamino)-5-nitrobenzoic acid as a yellow solid.

Step 2: Synthesis of 2-(dimethylamino)-N-methyl-5-nitrobenzamide

The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. The acyl chloride is then reacted with methylamine to form the desired N-methylamide.

Caption: Workflow for the amidation in Step 2.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-(dimethylamino)-5-nitrobenzoic acid | 210.18 | 9.0 g | 0.0428 |

| Thionyl chloride (SOCl₂) | 118.97 | 5.0 mL | 0.068 |

| Methylamine (40% aq. solution) | 31.06 | 10 mL | ~0.13 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(dimethylamino)-5-nitrobenzoic acid (9.0 g, 0.0428 mol) in 100 mL of dichloromethane.

-

Slowly add thionyl chloride (5.0 mL, 0.068 mol) to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure.

-